

# Structural Elucidation of Rocuronium Derivatives: A Multi-Dimensional Analytical Framework

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## Compound of Interest

Compound Name:	3-Acetyl rocuronium
CAS No.:	122483-73-2
Cat. No.:	B1146332

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## Executive Summary

The structural elucidation of Rocuronium Bromide derivatives is not merely a compliance exercise; it is a complex stereochemical puzzle involving a quaternary ammonium steroid backbone. Unlike simple small molecules, rocuronium presents unique challenges: a rigid

-androstane skeleton, a thermally labile quaternary center susceptible to Hofmann-like elimination (retro-Menshutkin), and hydrolytically unstable ester linkages.<sup>[1][2]</sup>

This guide moves beyond standard pharmacopeial monographs to provide a mechanistic logic for identifying impurities.<sup>[1][2]</sup> We integrate High-Resolution Mass Spectrometry (HRMS) for elemental composition with 2D-NMR for absolute stereochemical assignment, providing a self-validating workflow for impurity profiling.<sup>[1][2]</sup>

## Part 1: The Steroidal Scaffold & Reactivity Logic

To elucidate derivatives, one must first master the parent architecture. Rocuronium is 1-[17

-acetyloxy-3

-hydroxy-2

-(4-morpholinyl)-5

-androstan-16

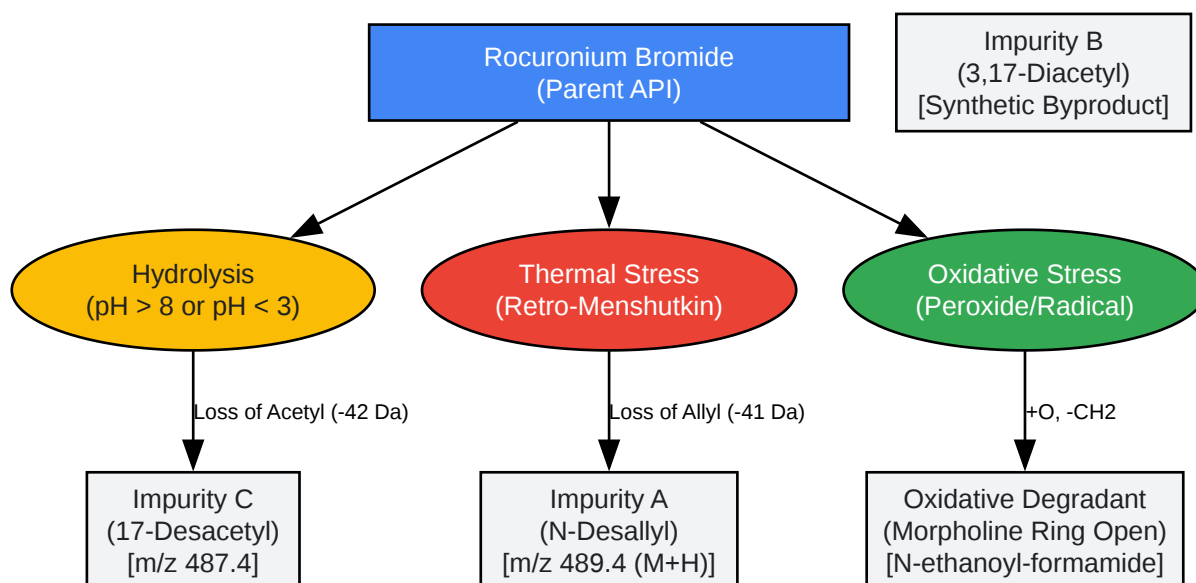
-yl]-1-(2-propenyl)pyrrolidinium bromide.[1][2]

## Critical Instability Centers[1]

- C16 Quaternary Ammonium: The pyrrolidinium ring is the site of highest reactivity. While classical Hofmann elimination (ring opening) is possible, the primary degradation under thermal stress is de-allylation (Retro-Menshutkin reaction), reverting the quaternary salt to a tertiary amine (Impurity A).[1][2]
- C17 Acetate Ester: Sterically hindered but susceptible to acid/base hydrolysis, leading to the 17-desacetyl metabolite (Impurity C).[1][2][3]
- C2 Morpholine Ring: Susceptible to oxidative ring opening, a often-overlooked pathway that generates complex N-formyl degradation products.[1][2]

## Diagram 1: Rocuronium Degradation Pathways

This diagram maps the causal relationships between stress conditions and specific structural modifications.



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Figure 1: Mechanistic map of Rocuronium degradation.[1][2] Impurity A and C represent the primary thermal and hydrolytic pathways, respectively.

## Part 2: High-Resolution Mass Spectrometry (HRMS) Profiling[1][2]

Because Rocuronium is a pre-charged quaternary salt, it ionizes readily in ESI(+) mode without protonation.[1][2] However, its derivatives (like Impurity A) are tertiary amines and require protonation

[1][2]

### Fragmentation Logic (MS/MS)

Elucidation relies on identifying the "stable core" vs. the "labile appendage."

- Parent Ion: m/z ~529.4 (Cation only).[1][2]
- Common Neutral Loss:

m/z 87 (Morpholine) is a characteristic fragment of the A-ring.

- Diagnostic Shift: If the shift occurs in the parent ion but the m/z 87 fragment remains, the modification is on the D-ring (pyrrolidine/acetate).[1][2]

## Table 1: Diagnostic Mass Transitions[1][2]

Compound	Identity	Ionization State	Observed m/z	Mass Shift (ngcontent-ng-c1989010908=""_ngghost-ng-c2127666394=""class="inline ng-star-inserted"> )	Structural Insight
Rocuronium	Parent API		529.4	Reference	Intact Quaternary Salt
Impurity A	N-Desallyl		489.4	-40 Da	Loss of Allyl ( ) + Protonation. [1][2] Indicates tertiary amine formation.[1][2][4]
Impurity B	3,17-Diacetyl		571.4	+42 Da	Acetylation of C3-OH.[1][2] Synthetic impurity.[1][2][5][6]
Impurity C	17-Desacetyl		487.4	-42 Da	Hydrolysis of Acetate ( ).[1][2]
Oxidant I	Ring Open		545.4	+16 Da	Oxidation of morpholine

ring to N-  
formyl  
species.[1][2]

“

*Technical Note: When analyzing Impurity A, ensure the mobile phase is acidic (0.1% Formic Acid) to ensure ionization of the tertiary amine. Rocuronium itself is pH-independent in ESI due to its permanent charge.[1][2]*

## Part 3: NMR Spectroscopy – The Stereochemical Standard

Mass spectrometry provides the formula; NMR provides the connectivity and stereochemistry. For steroids, 2D-NMR (NOESY) is non-negotiable to confirm the

orientation of substituents.[1][2]

### Solvent Selection

Use Methanol-

(MeOD) or Acetonitrile-

. [1][2] Avoid

for full elucidation as it causes exchange of hydroxyl protons, losing critical coupling information at C3-OH.[1][2]

### Diagnostic Chemical Shifts (Proton )

The "Fingerprint" protons are H-16 (adjacent to nitrogen) and H-17 (adjacent to acetate).[1][2]

- H-16 ( -position):

- Rocuronium:[1][2][3][4][7][8][9][10]  
~3.8 - 4.2 ppm (Deshielded by quaternary  
).[1][2]
- Impurity A: Shifts upfield to  
~2.8 - 3.2 ppm.[1][2] Causality: Loss of positive charge reduces electron withdrawal,  
shielding the proton.
- H-17 (  
-position):
  - Rocuronium:[1][2][3][4][7][8][9][10]  
~5.2 - 5.5 ppm (Deshielded by acetoxy group).[1][2]
  - Impurity C: Shifts upfield to  
~3.6 - 3.9 ppm.[1][2] Causality: Hydrolysis to -OH removes the anisotropic deshielding of  
the carbonyl.[1][2]
- Allylic Protons:
  - Rocuronium:[1][2][3][4][7][8][9][10] Multiplets at  
5.5 - 6.1 ppm.[1][2]
  - Impurity A: Complete disappearance of these signals.[1]

## Stereochemical Validation (NOESY)

To confirm the backbone hasn't epimerized:

- H-2 / H-3 Correlation: Confirm diaxial or axial-equatorial relationships.
- C18/C19 Methyls: Use the angular methyls (singlets at

0.7 - 1.[1][2] as anchors. NOE correlations from H-16 to C18-Me confirm the

-orientation of the pyrrolidine ring.[1][2]

## Part 4: Experimental Protocol (Isolation & Characterization)

This protocol describes the isolation of a degradation product (e.g., Impurity A) from a stressed sample.

### Step 1: Targeted Stress Generation[1][2]

- Protocol: Dissolve 50 mg Rocuronium Bromide in 5 mL 0.1 M NaOH. Heat at 60°C for 4 hours (Hydrolysis) OR Reflux in Toluene (Thermal/De-allylation).[1][2]
- Check: Analyze via UPLC-UV to ensure degradant peak area > 5%.

### Step 2: Semi-Preparative Isolation[1][2]

- Column: C18 Prep Column (e.g., XBridge Prep C18, 5, 19 x 150 mm).
- Mobile Phase:
  - A: 10 mM Ammonium Formate pH 4.5
  - B: Acetonitrile[1][2]
- Gradient: 20% B to 60% B over 15 minutes.
- Collection: Trigger fraction collection on MS signal (SIR m/z 489 for Impurity A).

### Step 3: Salt Exchange & Lyophilization[1][2]

- Critical Step: Rocuronium derivatives are hygroscopic salts.[1][2] Eluents containing formate buffers must be removed.[1][2]

- Method: Pass fractions through a weak anion exchange cartridge if necessary, or repeatedly lyophilize with

to remove volatile buffers before final dissolution in NMR solvent.[1][2]

## Diagram 2: Elucidation Workflow



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Figure 2: Step-by-step workflow from crude stressed sample to structural confirmation.[1][2]

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